![molecular formula C27H27N3O2 B2783204 1-(p-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 845662-44-4](/img/structure/B2783204.png)

1-(p-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

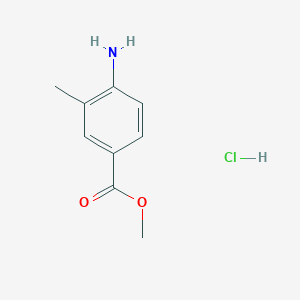

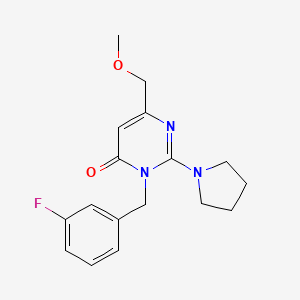

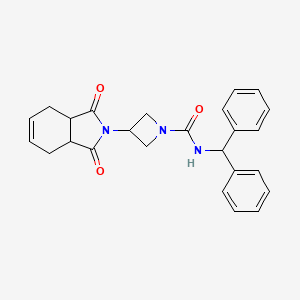

The compound contains several functional groups including a p-tolyl group, an o-tolyloxy group, a benzo[d]imidazol ring, and a pyrrolidin-2-one ring . The p-tolyl group is a derivative of toluene where a hydrogen atom has been removed from the para position . The o-tolyloxy group is a tolyl group with an ether linkage . The benzo[d]imidazol ring is a fused ring structure containing a benzene ring and an imidazole ring. The pyrrolidin-2-one ring is a five-membered ring with four carbon atoms and one nitrogen atom, and a carbonyl group at the 2-position.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The p-tolyl and o-tolyloxy groups are both derived from toluene and would have similar structures . The benzo[d]imidazol ring is a fused ring structure, which could contribute to the stability of the molecule. The pyrrolidin-2-one ring contains a carbonyl group, which could participate in various chemical reactions.Wissenschaftliche Forschungsanwendungen

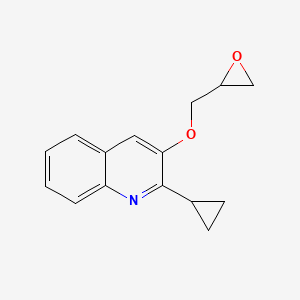

Synthesis of Antihypertensive Agents

The compound serves as a crucial building block for the synthesis of angiotensin receptor blockers (ARBs), which are commonly prescribed antihypertensive drugs. ARBs play a vital role in managing hypertension by blocking the action of angiotensin II, thereby reducing blood pressure and minimizing the risk of heart disease and stroke .

Organometallic Catalysis for OTBN Synthesis

Organometallic catalysts are employed in the synthesis of o-tolyl benzonitrile (OTBN), a key intermediate for ARBs. OTBN is a critical starting material for sartan series drug molecules, including candesartan, irbesartan, losartan, tasosartan, and valsartan. Classical methods involve Pd-catalyzed and Ni-catalyzed Suzuki coupling reactions. The use of Ni-catalysts as an alternative to expensive Pd-catalysts has gained attention for bulk manufacturing of this essential building block .

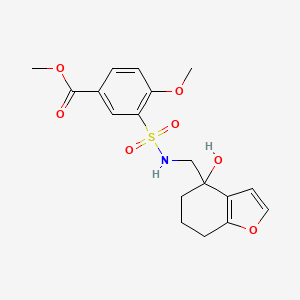

Fluorescent Probes for Hg2+ Detection

The compound exhibits excited state intramolecular proton transfer (ESIPT) characteristics. Researchers have rationally developed a novel ratiometric fluorescent probe based on ESIPT using 2-(1-(p-tolyl)-1H-phenanthro[9,10-d]imidazol-2-yl)phenol (Pol). This probe selectively detects Hg2+ ions through Hg2±mediated cleavage of the vinyl group, making it valuable for environmental monitoring and biological applications .

Eigenschaften

IUPAC Name |

4-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O2/c1-19-11-13-22(14-12-19)30-18-21(17-26(30)31)27-28-23-8-4-5-9-24(23)29(27)15-16-32-25-10-6-3-7-20(25)2/h3-14,21H,15-18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQGJZOUJXXAOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(p-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2783124.png)

![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2783130.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2783137.png)

![N-(5-chloro-2-methoxyphenyl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2783138.png)

![(Z)-ethyl 2-(6-((1-methyl-1H-pyrazole-3-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2783139.png)